2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes an anthracene backbone, sulfonic acid group, and amino functionalities. It is often used in scientific research due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the preparation of anthracene derivatives, followed by sulfonation, amination, and further functionalization to introduce the desired substituents. The reaction conditions often include the use of strong acids, bases, and specific catalysts to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, often altering its reactivity.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a wide range of functionalized anthracenes.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt has diverse applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Research into its potential therapeutic applications includes its use in drug development and as a diagnostic tool.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. The compound’s sulfonic acid group and amino functionalities play crucial roles in its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- 9,10-Anthracenedione
- 2-Anthracenesulfonic acid, 1-amino-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-, monosodium salt stands out due to its specific substitution pattern, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
25492-67-5 |
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Molecular Formula |
C21H15N2NaO5S |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
sodium;1-amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O5S.Na/c1-11-6-2-5-9-14(11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)12-7-3-4-8-13(12)21(18)25;/h2-10,23H,22H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
JUUHQEFCLDKFAL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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